Product packaging for Methyl 4-(3-oxobutyl)benzoate(Cat. No.:CAS No. 74248-99-0)

Methyl 4-(3-oxobutyl)benzoate

Cat. No.: B8758362
CAS No.: 74248-99-0
M. Wt: 206.24 g/mol
InChI Key: RFKQUJVVAPULID-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

Methyl 4-(3-oxobutyl)benzoate is classified as an aromatic ketone and a benzoate (B1203000) ester. The molecule consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached at one end, while a 3-oxobutyl side chain (-CH₂CH₂C(=O)CH₃) is attached at the other. The presence of both the keto group within the butyl chain and the methyl ester attached to the aromatic ring provides two distinct sites for chemical reactions, rendering the compound a bifunctional reagent in synthetic chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 74248-99-0 chemsrc.com
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol

Historical Perspective and Genesis of Academic Interest

The academic and industrial interest in this compound and its parent compound, 4-(4-oxobutyl)benzoic acid, arose primarily from their role as precursors in the synthesis of complex organic molecules. A significant driver for research into this chemical family has been the synthesis of pharmaceutical agents. For instance, the brominated analogue, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is a key intermediate in the synthesis of Pemetrexed, an antifolate cancer medication. google.compharmaffiliates.com

The synthesis of these compounds has been approached through various routes. Early methods included Friedel-Crafts acylation reactions using starting materials like toluene (B28343) and succinic anhydride. google.com Over time, more refined synthetic pathways have been developed, such as the Heck reaction, which utilizes precursors like methyl 4-bromobenzoate (B14158574) and 3-buten-1-ol (B139374) to construct the carbon skeleton. google.com The challenges in these syntheses, such as ensuring regioselectivity and achieving high yields, have been a subject of considerable research, leading to optimized reaction conditions and the development of protective group strategies to facilitate the desired transformations. google.com

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound in modern organic synthesis lies in its utility as a versatile building block. The dual functionality of the molecule allows for a wide range of chemical transformations.

Key applications in synthesis include:

Cyclization Reactions: The compound is used to create heterocyclic structures, such as chromenones.

Aldol (B89426) Condensations: It serves as a substrate in aldol condensations to produce β-keto ester derivatives, which are important scaffolds in more complex molecules.

Precursor to Halogenated Analogues: It is the direct precursor to Methyl 4-(3-bromo-4-oxobutyl)benzoate, a critical intermediate for pharmaceuticals. This bromination is typically achieved using N-bromosuccinimide (NBS).

The reactivity of the ketone and ester groups allows chemists to strategically build molecular complexity, making it a valuable tool in the synthesis of targeted compounds for materials science and pharmaceutical research.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound is primarily directed towards its application in synthesis and the exploration of the biological activities of its derivatives. The research trajectory is focused on creating novel compounds with potential therapeutic value. Several analogues have been synthesized and studied for their chemical properties and biological potential.

For example, the brominated version, Methyl 4-(3-bromo-4-oxobutyl)benzoate, has been investigated for its own potential antimicrobial and anticancer activities, beyond its role as a synthetic intermediate. Further modification, such as the introduction of a second bromine atom to form Methyl 4-(3,3-dibromo-4-oxobutyl)benzoate, yields a reagent used in the preparation of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds with known biological significance. pharmaffiliates.com

Naturally occurring analogues have also been discovered, such as Methyl 3-hydroxy-4-methoxy-5-(3-oxobutyl)benzoate, which was isolated from the orchid Oberonia ensiformis. mdpi.com The study of such natural products provides insight into novel chemical structures with potential bioactivity. The overarching trend in the research is the strategic modification of the this compound scaffold to generate new molecules with enhanced or novel functions for pharmaceutical and agrochemical applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B8758362 Methyl 4-(3-oxobutyl)benzoate CAS No. 74248-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74248-99-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(3-oxobutyl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-8H,3-4H2,1-2H3

InChI Key

RFKQUJVVAPULID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 3 Oxobutyl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Methyl 4-(3-oxobutyl)benzoate reveals several logical bond disconnections to identify plausible starting materials. The two most evident disconnections are the ester linkage (C-O bond) and the carbon-carbon bond between the aromatic ring and the butyl side chain.

Disconnection 1: Ester Bond: Cleavage of the methyl ester bond suggests a straightforward synthesis from 4-(3-oxobutyl)benzoic acid and methanol (B129727) via Fischer esterification. This is a common and direct approach, assuming the availability of the substituted benzoic acid precursor.

Disconnection 2: Aryl-Alkyl C-C Bond: Disconnecting the bond between the benzene (B151609) ring and the C4 of the butyl chain points towards two primary synthetic strategies:

Friedel-Crafts Acylation/Alkylation: This approach would utilize a benzene derivative (like methyl benzoate) and a four-carbon electrophile.

Palladium-Catalyzed Cross-Coupling: This modern strategy involves coupling an aryl halide (e.g., methyl 4-bromobenzoate) with a suitable four-carbon organometallic or unsaturated partner.

These primary disconnections form the basis for the classical and modern synthetic routes discussed in the subsequent sections.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing ketoesters like this compound rely on well-established reaction classes in organic chemistry.

Esterification Approaches from Benzoic Acid Derivatives

The most direct synthesis of the target molecule is the esterification of its corresponding carboxylic acid, 4-(3-oxobutyl)benzoic acid. nih.gov This transformation is typically achieved through the Fischer esterification reaction.

The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The large excess of methanol serves to drive the equilibrium towards the formation of the methyl ester product. A typical procedure involves refluxing the mixture for several hours, followed by an aqueous workup to neutralize the acid catalyst and remove excess methanol, and finally purification by distillation or chromatography. While this method is robust, its efficiency is contingent on the prior synthesis of 4-(3-oxobutyl)benzoic acid.

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants 4-(3-oxobutyl)benzoic acid, Methanol Carboxylic acid and alcohol
Catalyst Concentrated H₂SO₄ or PTSA To protonate the carbonyl and activate it for nucleophilic attack
Solvent Excess Methanol Serves as both reactant and solvent; drives equilibrium
Temperature Reflux (typically 65-80°C) To increase reaction rate

| Workup | Neutralization (e.g., with NaHCO₃) | To remove the acid catalyst |

Friedel-Crafts Acylation Strategies

Friedel-Crafts reactions provide a powerful method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org In the context of this compound synthesis, this could involve the acylation of a simpler aromatic precursor. smolecule.com

A plausible Friedel-Crafts acylation route would involve reacting methyl benzoate (B1203000) with an appropriate acylating agent, such as 3-oxobutanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The acyl group is a deactivator and primarily directs substitution to the meta position. Therefore, to achieve the desired para substitution, one might start with benzene and perform the acylation first, followed by subsequent steps to introduce the methyl ester functionality.

Alternatively, one could acylate benzene with a precursor like but-3-enoyl chloride. This would yield 1-phenylbut-3-en-1-one. The double bond could then be oxidized to a ketone (e.g., via a Wacker-type oxidation) and the aromatic ring carboxylated and esterified in subsequent steps. However, controlling regioselectivity and functional group compatibility can be challenging in these multi-step sequences. libretexts.org

Alkylation and Carbonyl Addition Pathways

Friedel-Crafts alkylation presents another pathway, though it is often more susceptible to issues like polyalkylation and carbocation rearrangements compared to acylation. libretexts.org A hypothetical route could involve the alkylation of methyl benzoate with a halo-ketone, such as 4-chloro-2-butanone, using a Lewis acid catalyst. However, the presence of the ketone functionality in the alkylating agent could lead to side reactions with the catalyst.

Carbonyl addition pathways, such as those involving Grignard reagents, could also be envisioned. For example, a Grignard reagent prepared from methyl 4-bromobenzoate (B14158574) could react with an appropriate electrophile containing the keto-butyl fragment. However, the reactivity of the Grignard reagent with the ester group would need to be managed, possibly through the use of a protecting group.

Palladium-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for their high efficiency and functional group tolerance. wikipedia.org The Heck reaction, which couples an aryl halide with an alkene, is a particularly relevant strategy for synthesizing this compound. organic-chemistry.orgmdpi.com

A highly plausible route involves the Mizoroki-Heck reaction between methyl 4-bromobenzoate and methyl vinyl ketone (MVK). researchgate.net This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), in the presence of a phosphine ligand and a base. wikipedia.org The reaction forms a new carbon-carbon bond between the aromatic ring and the alkene, yielding the target molecule directly. This approach is advantageous as it constructs the core skeleton of the molecule in a single, often high-yielding, step from readily available starting materials.

Table 2: Representative Conditions for Heck Cross-Coupling

Component Example Role
Aryl Halide Methyl 4-bromobenzoate Aromatic coupling partner
Alkene Methyl vinyl ketone (MVK) Alkene coupling partner
Catalyst Pd(OAc)₂ Palladium source
Ligand PPh₃ (Triphenylphosphine) Stabilizes the palladium catalyst
Base Et₃N (Triethylamine) or K₂CO₃ Neutralizes the HBr formed during the reaction

| Solvent | DMF, Acetonitrile, or Toluene (B28343) | Provides the reaction medium |

Modern and Sustainable Synthetic Approaches

Contemporary research in chemical synthesis emphasizes the development of more sustainable and environmentally benign processes. These principles can be applied to the synthesis of this compound.

For the esterification route , traditional strong mineral acids can be replaced with solid acid catalysts. mdpi.com Materials like Amberlyst-15, a sulfonic acid-functionalized polymer resin, or zeolites offer several advantages, including ease of separation from the reaction mixture, reduced corrosivity, and the potential for catalyst recycling. iiste.org Microwave-assisted esterification has also been shown to significantly reduce reaction times and improve yields. researchgate.net

In the realm of palladium-catalyzed coupling , modern advancements focus on developing more active and stable catalyst systems that can operate under milder conditions, in greener solvents (like water or ionic liquids), or with lower catalyst loadings. wikipedia.org The use of phosphine-free catalyst systems or highly active palladacycle precatalysts can improve the efficiency and cost-effectiveness of the Heck reaction. organic-chemistry.org Furthermore, optimizing the reaction to proceed efficiently in more environmentally friendly solvents than traditional DMF or toluene is an active area of research.

Catalytic Syntheses of Oxo-butyl Side Chains

The introduction of an oxo-butyl side chain onto a methyl benzoate scaffold is a key transformation in the synthesis of this compound. Catalytic methods, particularly electrophilic aromatic substitution reactions, are paramount for this process.

One of the most established and versatile methods for acylating aromatic rings is the Friedel-Crafts acylation . researchgate.netresearchgate.netthieme-connect.comorganic-chemistry.org This reaction typically involves the use of an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. researchgate.netresearchgate.net This ion then attacks the electron-rich aromatic ring of a methyl benzoate derivative to form the aryl ketone. For the synthesis of this compound, a suitable precursor would be a derivative of butanoyl chloride or butanoic anhydride. The reaction is generally regioselective, favoring substitution at the para-position due to the directing effect of the methyl ester group. A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. thieme-connect.comorganic-chemistry.org

Modern advancements in catalysis have introduced more environmentally benign and reusable catalysts. Heterogeneous catalysts, including various metal-doped zeolites and metal oxides, have been investigated to facilitate Friedel-Crafts acylation. researchgate.net For instance, zirconium-β-zeolites have demonstrated excellent activity and stability in these reactions. thieme-connect.com

Beyond traditional Friedel-Crafts chemistry, transition-metal-catalyzed reactions offer alternative routes. Rhodium-catalyzed C-H bond activation, for example, can be employed for the direct addition of aromatic ketones to α,β-unsaturated ketones, which could be a potential pathway to construct the β-aryl carbonyl compound structure. nih.gov Palladium-catalyzed reactions are also widely used in the formation of C-C bonds and could be adapted for the synthesis of complex ketones. zenodo.org

Catalyst TypeAcylating AgentKey Features
Lewis Acids (e.g., AlCl₃) Acyl chlorides, AnhydridesTraditional method, high reactivity, stoichiometric amounts often needed. researchgate.netthieme-connect.com
Heterogeneous Catalysts (e.g., Zeolites) Acyl chlorides, AnhydridesReusable, improved environmental profile, potential for continuous processes. researchgate.netthieme-connect.com
Transition Metals (e.g., Rh, Pd) α,β-Unsaturated ketonesC-H activation strategies, potential for novel bond formations. nih.govzenodo.org

Flow Chemistry and Continuous Processing Implementations

Flow chemistry, or continuous processing, has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. acs.orgbeilstein-journals.orgnih.gov The synthesis of aromatic ketones, including structures analogous to this compound, has been successfully implemented in continuous flow systems.

Friedel-Crafts acylation, a cornerstone for aryl ketone synthesis, has been adapted to continuous flow. thieme-connect.comacs.orgacs.org These systems often utilize packed-bed reactors containing a heterogeneous catalyst, such as metal-doped zeolites (e.g., Zirconium-β-zeolite) or other solid acids. researchgate.netthieme-connect.com The use of a continuous flow setup can significantly improve reaction efficiency and catalyst longevity. For example, a continuous-flow Friedel-Crafts acylation of electron-rich aromatics with acid anhydrides using a zirconium-β-zeolite catalyst proceeded smoothly without degradation of the catalyst's performance over extended periods. thieme-connect.com This approach minimizes the handling of corrosive Lewis acids and simplifies product purification.

The benefits of flow chemistry are particularly evident in reactions that are highly exothermic or involve hazardous intermediates. acs.orgbeilstein-journals.org By maintaining a small reaction volume at any given time, temperature control is vastly improved, reducing the risk of thermal runaways and the formation of byproducts. This precise control allows for reactions to be run under more intense conditions (superheating) than would be safe in a batch reactor, often leading to dramatically reduced reaction times and increased yields. acs.org For instance, a Claisen condensation, another C-C bond-forming reaction, saw a significant increase in yield and a reduction in reaction time from 3 hours to 22 minutes when transitioned from batch to a superheated flow system. acs.org

Flow Chemistry AdvantageImplication for Synthesis of this compound
Enhanced Safety Better management of exothermic Friedel-Crafts acylation reactions. acs.org
Improved Efficiency Reduced reaction times and potential for higher yields through precise temperature control. nih.govacs.org
Scalability Straightforward scaling of production by extending operational time. nih.gov
Catalyst Performance Increased lifetime and efficiency of heterogeneous catalysts in packed-bed reactors. thieme-connect.com

Chemoenzymatic and Biocatalytic Synthesis Considerations

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. georgiasouthern.edunih.gov Enzymes operate under mild conditions, are biodegradable, and can exhibit exceptional levels of chemo-, regio-, and enantioselectivity. georgiasouthern.edu For a molecule like this compound, which contains both a ketone and an ester functional group, several classes of enzymes could be considered for its synthesis or modification.

Hydrolases , particularly lipases , are versatile biocatalysts known for their ability to function in non-aqueous media and catalyze a wide range of reactions beyond their native hydrolytic function. nih.govresearchgate.netgoogle.com Lipase-catalyzed transesterification is a well-established method for the synthesis of esters, including β-keto esters. google.com This could be applied to the final esterification step to produce the methyl benzoate moiety under mild, solvent-free conditions.

Oxidoreductases , such as ketoreductases (KREDs) , a subgroup of alcohol dehydrogenases (ADHs), are employed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov While this is the reverse of the desired ketone formation, these enzymes can also be used in the oxidative direction. More relevantly, enzymes like ene-reductases (ERs) can catalyze the asymmetric reduction of α,β-unsaturated compounds, which could be precursors in a synthetic route to the target molecule. acs.org Transaminases are another class of enzymes used to synthesize primary amines from a ketone, highlighting the potential for enzymatic modification of the ketone group.

The application of biocatalysis could be particularly valuable in producing chiral analogues of this compound. An enantioselective reduction of the ketone functionality using a KRED could yield a chiral alcohol, a valuable intermediate for various pharmaceuticals. georgiasouthern.edu

Enzyme ClassPotential Application in SynthesisKey Advantages
Lipases Esterification to form the methyl benzoate group; synthesis of β-keto ester precursors. nih.govgoogle.comMild conditions, high chemoselectivity, can be used solvent-free. google.com
Ketoreductases (KREDs) Asymmetric reduction of the ketone to produce chiral alcohol derivatives. nih.govHigh enantioselectivity (>99% ee often achievable). georgiasouthern.edu
Ene-Reductases (ERs) Reduction of α,β-unsaturated precursors to form the saturated butyl chain. acs.orgHigh specificity and selectivity. acs.org

Synthesis of Brominated Analogues of this compound

Brominated analogues of this compound, particularly those brominated on the oxo-butyl side chain, are valuable intermediates in organic synthesis. The introduction of a bromine atom at the α-position to the ketone (the C3 position of the butyl chain) creates a reactive site for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecules.

Regioselective Bromination Techniques

The α-bromination of ketones is a fundamental transformation in organic chemistry. researchgate.net Achieving high regioselectivity is crucial, especially to avoid bromination of the aromatic ring or the formation of di- or polybrominated products. researchgate.nettandfonline.comresearchgate.net

A common method for the α-bromination of aryl ketones involves the use of N-bromosuccinimide (NBS) . researchgate.nettandfonline.comacgpubs.org This reagent is often preferred over molecular bromine (Br₂) as it is easier to handle and does not produce corrosive HBr as a byproduct. acgpubs.org The reaction can be catalyzed by acids, such as p-toluenesulfonic acid (p-TSA), or proceed under photochemical conditions. researchgate.netresearchgate.net The mechanism under acidic conditions involves the formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source. masterorganicchemistry.com

The choice of reaction conditions can significantly influence the outcome. For instance, α-bromination using NBS can be achieved with high selectivity under solvent-free conditions, often with catalytic amounts of a solid acid like Montmorillonite K-10 clay. researchgate.nettandfonline.com In contrast, performing the reaction in water can sometimes lead to bromination of the aromatic ring, particularly with activated aromatic systems. researchgate.net

Direct bromination with molecular bromine (Br₂) is also a viable, straightforward route. nih.gov This reaction is typically promoted by acidic conditions to facilitate enol formation. nih.govmasterorganicchemistry.com Nieuwland developed a continuous flow procedure for the α-bromination of acetophenone using HBr and bromine, which achieved excellent selectivity and a 99% yield, highlighting the potential for industrial-scale applications. nih.gov

Brominating AgentCatalyst/ConditionsSelectivity Notes
N-Bromosuccinimide (NBS) Montmorillonite K-10 / MethanolRegioselective α-bromination. tandfonline.com
N-Bromosuccinimide (NBS) p-TSA / Solvent-freeHigh yield of α-bromo product. researchgate.net
N-Bromosuccinimide (NBS) UV-vis irradiationCatalyst-free, mild conditions. researchgate.net
Bromine (Br₂) HBr / 1,4-Dioxane (Flow)Excellent selectivity for α-bromination, no ring or dibromination observed. nih.gov
Bromine (Br₂) Acetic AcidClassic acid-promoted bromination. nih.gov

Challenges in Selectivity and Yield Optimization

While several methods exist for the bromination of ketones, achieving high selectivity and yield for α-monobromination remains a significant challenge. tandfonline.com A primary issue is the formation of undesired byproducts.

Over-bromination: The product, an α-bromoketone, can sometimes be more reactive towards further bromination than the starting material, leading to the formation of α,α-dibrominated compounds. This is particularly problematic in reactions run for extended periods or with an excess of the brominating agent. Careful control of stoichiometry and reaction time is essential. The portion-wise addition of NBS has been shown to improve the yield of the monobrominated product. acgpubs.org

Ring Bromination: For aromatic ketones, electrophilic substitution on the aromatic ring can compete with α-bromination of the side chain. researchgate.net The electron-donating or -withdrawing nature of substituents on the aromatic ring and the reaction conditions (solvent, catalyst) play a crucial role in directing the regioselectivity. As noted, using water as a solvent with NBS can favor ring bromination for methoxy-substituted aromatic ketones. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 4 3 Oxobutyl Benzoate

Reactivity of the Methyl Ester Moiety

The methyl ester group, attached to the aromatic ring, is a derivative of a carboxylic acid. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Transesterification and Ester Exchange Reactions

Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. This equilibrium-driven reaction can be catalyzed by acids, bases, or enzymes. In the case of Methyl 4-(3-oxobutyl)benzoate, reaction with an alcohol (R'-OH) in the presence of a catalyst replaces the methyl group with a new alkyl group (R'), yielding an alcohol and the corresponding new ester.

The mechanism, whether acid- or base-catalyzed, involves a tetrahedral intermediate.

Acid-Catalyzed: The carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol.

Base-Catalyzed: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

Titanate catalysts have been shown to be highly effective for the transesterification of methyl benzoate (B1203000), achieving high conversions without the formation of significant byproducts. researchgate.net The use of heterogeneous catalysts, such as maghemite-ZnO, offers advantages in terms of catalyst recovery and reuse. researchgate.net

Table 1: Representative Conditions for Transesterification of Benzoate Esters
SubstrateAlcoholCatalystTemperature (°C)Conversion (%)Reference
Crude Methyl BenzoateBenzyl (B1604629) AlcoholTitanate-~100 researchgate.net
Crude Methyl BenzoateButyl AlcoholTitanate-82.8 researchgate.net
Methyl Benzoate1-PropanolMaghemite-ZnO150High researchgate.net

Hydrolysis Pathways and Kinetics

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, typically in the presence of water and a catalyst. This reaction can be catalyzed by either acid or base. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chegg.com The process follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism, resulting in the formation of a carboxylate salt and methanol (B129727). stackexchange.com Subsequent acidification protonates the carboxylate to yield 4-(3-oxobutyl)benzoic acid. The rate of base-catalyzed hydrolysis is generally faster than the acid-catalyzed equivalent. nih.gov The presence of the 4-(3-oxobutyl) group, which is electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydroxide attack compared to unsubstituted methyl benzoate. semanticscholar.org

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. study.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated upon deprotonation. rsc.org

Table 2: Comparative Half-life (t1/2) for Base-Catalyzed Hydrolysis of Various Benzoate Esters
CompoundConditionst1/2 (min)Reference
Methyl BenzoateLiOH/THF:H2O, 37°C14 nih.gov
Ethyl BenzoateLiOH/THF:H2O, 37°C14 nih.gov
Ethyl p-bromobenzoateLiOH/THF:H2O, 37°C12 nih.gov
Ethyl m-bromobenzoateLiOH/THF:H2O, 37°C25 nih.gov

Reduction of the Carboxyl Group

The reduction of the methyl ester moiety in this compound to a primary alcohol presents a chemoselectivity challenge due to the presence of the ketone. The choice of reducing agent is critical to selectively target the ester.

Non-selective Reagents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ester and the ketone to their corresponding alcohols. harvard.edu

Ketone-Selective Reagents: Sodium Borohydride (B1222165) (NaBH₄) is typically selective for aldehydes and ketones and does not readily reduce esters under standard conditions. ias.ac.in Therefore, treatment with NaBH₄ would primarily reduce the ketone group, leaving the ester intact.

Ester-Selective Reagents: Lithium Borohydride (LiBH₄) is a stronger reducing agent than NaBH₄ and is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides, although it also reduces ketones. harvard.edu A combination of NaBH₄ with activating additives like Lewis acids (e.g., CaCl₂, ZnCl₂) or using specific solvent systems (e.g., THF/methanol) can enhance its reactivity to reduce esters. ias.ac.inreddit.com

To achieve the selective reduction of the ester group, a common strategy involves the protection of the more reactive ketone functionality. The ketone can be converted into a cyclic acetal (B89532) (e.g., a dioxolane using ethylene (B1197577) glycol), which is stable to hydride reagents. stackexchange.com The protected compound can then be treated with a strong reducing agent like LiAlH₄ to reduce the ester. A final acidic workup step removes the protecting group, restoring the ketone.

Table 3: Selectivity of Common Hydride Reducing Agents
ReagentReactivity towards EstersReactivity towards KetonesSelectivity for Ester over Ketone
Sodium Borohydride (NaBH₄)Low (can be enhanced)HighPoor (Ketone is preferred)
Lithium Borohydride (LiBH₄)HighHighPoor
Lithium Aluminum Hydride (LiAlH₄)Very HighVery HighPoor
Protect Ketone + LiAlH₄Very High(Protected)Excellent (Ester is reduced)

Reactivity of the Ketone Functional Group

The ketone functional group in the butyl side chain is a primary site for nucleophilic addition and reactions involving the adjacent alpha-carbons.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.org A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. masterorganicchemistry.com Ketones are generally more reactive towards nucleophiles than esters.

Grignard Reagents (R-MgX): These powerful carbon nucleophiles add to the ketone to form tertiary alcohols after acidic workup. adichemistry.com Given the two electrophilic sites in this compound, a Grignard reagent would preferentially attack the more reactive ketone carbonyl. However, using excess Grignard reagent can lead to reaction at both the ketone and the ester. udel.edumasterorganicchemistry.com

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also add to the ketone to form tertiary alcohols.

Hydride Reagents (e.g., NaBH₄): As mentioned, NaBH₄ will selectively reduce the ketone to a secondary alcohol.

Cyanide (HCN/CN⁻): Addition of cyanide forms a cyanohydrin, a versatile intermediate in organic synthesis.

The stereochemical outcome of these additions is significant. Since the ketone is prochiral, its reaction with a nucleophile creates a new chiral center, typically resulting in a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.org

Table 4: Products of Nucleophilic Addition to the Ketone Moiety
Nucleophile/ReagentIntermediateFinal Product (after workup)
Grignard Reagent (e.g., CH₃MgBr)Tertiary AlkoxideTertiary Alcohol
Sodium Borohydride (NaBH₄)Secondary AlkoxideSecondary Alcohol
Hydrogen Cyanide (HCN)Cyanohydrin AlkoxideCyanohydrin
Amine (RNH₂)CarbinolamineImine

Alpha-Substitution and Enolate Chemistry

The ketone possesses acidic protons on the carbons adjacent to the carbonyl group (alpha-carbons). These protons can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com this compound has two sets of alpha-protons: at the C-2 methyl group and the C-4 methylene (B1212753) group of the butyl chain. Deprotonation at the C-2 position is generally favored due to the formation of the more substituted (thermodynamic) enolate. libretexts.org

Once formed, the enolate can act as a nucleophile in several key carbon-carbon bond-forming reactions:

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to form a new C-C bond at the alpha-position. libretexts.org The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. youtube.comyoutube.com

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone), including another molecule of this compound itself (a self-aldol reaction), to form a β-hydroxy ketone. This reaction is a powerful tool for constructing larger molecules. researchgate.net

The choice of base and reaction conditions can control which enolate is formed if the alpha-carbons are not equivalent, although for this specific molecule, the C-2 enolate is sterically and electronically favored. libretexts.org

Table 5: Example Conditions for Alpha-Alkylation of Ketones
KetoneBaseSolventElectrophileProductReference
PropiophenoneLDATHFp-tert-butylbenzyl bromideα-Alkylated Ketone rsc.org
Generic KetoneLDATHFAlkyl Halide (R-X)α-Alkylated Ketone youtube.com
Generic KetoneNaH-Alkyl Halide (R-X)α-Alkylated Ketone 182.160.97

Reductive Transformations of the Ketone

The ketone functional group in this compound is susceptible to reduction to a secondary alcohol, yielding Methyl 4-(3-hydroxybutyl)benzoate. This transformation is typically achieved using common hydride-based reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol or ethanol, and selectively reduces ketones and aldehydes without affecting the ester group. Lithium aluminum hydride is a much stronger reducing agent and, while effective for ketone reduction, would also reduce the methyl ester to a primary alcohol. Therefore, for the selective reduction of the ketone, sodium borohydride is the preferred reagent.

Table 1: Reagents for Reductive Transformation of the Ketone

ReagentProductSelectivityTypical Solvents
Sodium Borohydride (NaBH₄)Methyl 4-(3-hydroxybutyl)benzoateHigh (Ketone over Ester)Methanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄)4-(4-hydroxybutyl)benzene-1,2-diolLow (Reduces both ketone and ester)Tetrahydrofuran, Diethyl ether

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate by the solvent or during an aqueous workup to yield the final alcohol product.

Oxidative Reactions of the Ketone

The ketone group in this compound is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, reactions with strong oxidants like potassium permanganate (B83412) or chromic acid under harsh conditions (e.g., heat, strong acid/base) could potentially lead to the cleavage of the butyl chain, ultimately forming 4-(methoxycarbonyl)benzoic acid. However, such reactions are often not synthetically useful due to their low selectivity and harsh conditions.

A more specific oxidation relevant to ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl carbons. Based on the migratory aptitude of the adjacent groups (methyl vs. phenylethyl), the primary product would be an acetate (B1210297) ester derivative.

Table 2: Potential Oxidative Reactions of the Ketone

Reaction TypeReagent(s)Potential Product(s)
Oxidative CleavageKMnO₄, H₂CrO₄ (harsh conditions)4-(methoxycarbonyl)benzoic acid
Baeyer-Villiger Oxidationm-CPBA, Peracetic acid2-(4-(methoxycarbonyl)phenyl)ethyl acetate

Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The benzene (B151609) ring in this compound is substituted with a methyl ester group and a 3-oxobutyl group at the para positions.

Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. ma.eduaiinmr.com

3-Oxobutyl Group (-CH₂CH₂COCH₃): This is an alkyl group, which is typically activating and an ortho, para-director. However, the presence of the electron-withdrawing ketone at the γ-position diminishes its activating character.

Given that the two groups are para to each other, their directing effects must be considered in concert. The positions meta to the deactivating ester group are the same as the positions ortho to the alkyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the 3-oxobutyl substituent (C2 and C6 on the ring). The deactivating nature of the ester group means that harsher reaction conditions may be required compared to benzene itself. For example, in a nitration reaction using a mixture of nitric and sulfuric acid, the expected major product would be Methyl 2-nitro-4-(3-oxobutyl)benzoate. aiinmr.comgrabmyessay.com

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org

In this compound, neither the methyl ester nor the ketone function as strong DMGs. The carbonyl oxygen of the ester group is a poor Lewis base for coordination with lithium reagents. unblog.fr While the ketone's carbonyl oxygen could potentially act as a directing group, it is also susceptible to nucleophilic attack by the organolithium reagent. Consequently, achieving efficient and selective ortho-lithiation on this substrate is challenging. Stronger DMGs, such as amides or methoxy (B1213986) groups, are typically required for high-yielding DoM reactions. wikipedia.org Therefore, direct functionalization via this pathway is not a primary mode of reactivity for this molecule without prior modification to introduce a more effective DMG.

Cyclization Reactions and Heterocycle Formation

The presence of both a ketone and an aromatic ring within the same molecule allows for intramolecular cyclization reactions to form new ring systems, including heterocycles. Research has shown that this compound can be utilized in cyclization reactions to generate heterocycles such as chromenones.

This type of transformation typically proceeds via an intramolecular condensation reaction. For example, under acidic or basic conditions, an intramolecular aldol-type reaction could occur, although this is more common for 1,4- or 1,5-diketones. A more likely pathway to heterocycles involves a reaction that first modifies the ketone. For instance, conversion of the ketone to an enolate or enamine could be followed by an intramolecular cyclization onto the ester group (a Dieckmann-type condensation) or an addition to the aromatic ring under specific conditions. This versatility makes it a useful building block in the synthesis of more complex molecules, including pharmacologically relevant scaffolds. chemicalbook.com

Radical Reactions and Photochemical Transformations

The structure of this compound contains two chromophores that can participate in photochemical reactions: the aromatic ring and the ketone. The ketone is particularly relevant, as aliphatic ketones are known to undergo characteristic photochemical reactions like Norrish Type I and Type II processes upon excitation with UV light.

Norrish Type I: This involves the cleavage of the α-carbon-carbonyl bond, which would lead to the formation of two radical fragments.

Norrish Type II: This is an intramolecular reaction that can occur if there is a γ-hydrogen available for abstraction. In this compound, the butyl chain does not possess a γ-hydrogen relative to the ketone. However, the benzylic hydrogens are available. Intramolecular hydrogen abstraction from the benzylic position by the excited ketone could lead to the formation of a biradical intermediate, which could then cyclize or undergo other rearrangements.

Furthermore, the aromatic ester portion can also undergo photochemical reactions. Methyl benzoate itself has been shown to participate in hydrogen abstraction and [2+2] cycloadditions with olefins upon photochemical excitation. rsc.org The presence of the oxobutyl chain could lead to complex intramolecular photochemical transformations.

Regarding non-photochemical radical reactions, the C-H bonds on the alkyl chain can be susceptible to radical substitution. For instance, radical-mediated bromination is known to occur selectively at the position alpha to the ketone in related structures.

Mechanistic Investigations via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for the transformations of this compound, such as intramolecular cyclization and aldol condensations, relies heavily on detailed kinetic and spectroscopic investigations. While specific studies exclusively focused on this compound are not extensively reported in publicly available literature, the established principles of physical organic chemistry allow for a thorough understanding of the methodologies that would be employed to probe its reaction pathways. Such investigations are crucial for optimizing reaction conditions, controlling product selectivity, and understanding the fundamental reactivity of the molecule.

Kinetic Studies

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on various factors such as reactant concentrations, temperature, and catalysts. For the intramolecular cyclization of this compound, which can lead to the formation of heterocyclic structures like chromenones, kinetic analysis would provide insights into the reaction order and the rate-determining step.

A typical approach would involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By varying the initial concentration of this compound and any catalysts (e.g., acid or base), the rate law for the reaction can be established.

Illustrative Kinetic Data for Acid-Catalyzed Intramolecular Cyclization

Experiment Initial [this compound] (M) Initial [H⁺] (M) Initial Rate (M/s)
1 0.1 0.01 1.5 x 10⁻⁵
2 0.2 0.01 3.0 x 10⁻⁵
3 0.1 0.02 3.1 x 10⁻⁵

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from kinetic studies.

From such data, the rate law can be determined. For instance, the doubling of the initial rate when the concentration of this compound is doubled (Experiment 1 vs. 2) suggests a first-order dependence on the substrate. Similarly, a doubling of the rate with a twofold increase in acid concentration (Experiment 1 vs. 3) indicates a first-order dependence on the catalyst. This would lead to a rate law of:

Rate = k[this compound][H⁺]

Furthermore, conducting these experiments at different temperatures allows for the determination of the activation energy (Ea) from the Arrhenius equation, providing crucial information about the energy barrier of the reaction.

Spectroscopic Studies

Spectroscopic techniques are indispensable for identifying reaction intermediates and transition states, thereby providing a more detailed picture of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. For the aldol condensation of this compound, NMR could be used to detect the formation of the enolate intermediate under basic conditions. The appearance of new signals corresponding to the enolate and the subsequent aldol adduct would provide direct evidence for the proposed mechanistic steps. In-situ NMR, where the reaction is monitored directly in the NMR tube, can be particularly insightful.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in functional groups. The transformation of the ketone and ester functionalities in this compound during a reaction can be followed by monitoring the characteristic carbonyl stretching frequencies. For example, in an intramolecular cyclization, the disappearance of the ketone carbonyl peak and the appearance of new peaks corresponding to the cyclic product would be observed.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in the reaction mixture. By carefully designing the experiment, it is possible to trap and identify key intermediates, providing strong support for a proposed mechanism.

Illustrative Spectroscopic Data for Mechanistic Elucidation

Technique Species Key Spectroscopic Feature Interpretation
¹H NMR Enolate Intermediate Disappearance of α-proton signals, shift of β-proton signals Formation of the enolate anion
¹³C NMR Hemiketal Intermediate Appearance of a new signal in the 90-100 ppm range Formation of an intramolecular hemiketal in cyclization
FT-IR Reaction Progress Decrease in C=O stretch at ~1715 cm⁻¹ (ketone) Consumption of the starting material
ESI-MS Protonated Intermediate Detection of an ion with m/z corresponding to [M+H]⁺ Evidence for the involvement of protonated species in acid catalysis

Note: This table provides hypothetical examples of spectroscopic data and their interpretation in the context of studying the reactivity of this compound.

By combining the insights gained from both kinetic and spectroscopic studies, a comprehensive and well-supported reaction mechanism for the transformations of this compound can be established. These investigations are crucial for advancing the synthetic applications of this versatile compound.

Derivatization, Functionalization, and Analogue Synthesis

Synthesis of Variously Substituted Alkyl Benzoate (B1203000) Analogues

The synthesis of analogues of Methyl 4-(3-oxobutyl)benzoate can be achieved by modifying the ester group or by introducing various substituents onto the benzoic acid precursor. Standard esterification procedures, such as the Fischer esterification, allow for the synthesis of a variety of alkyl benzoates by reacting the corresponding 4-(3-oxobutyl)benzoic acid with different alcohols (e.g., ethanol, propanol, etc.) under acidic catalysis.

Furthermore, a range of substituted benzoate analogues can be prepared from commercially available substituted benzoic acids. For instance, the synthesis of a series of methyl benzoates has been demonstrated using a titanium-zirconium solid acid catalyst, showcasing a method applicable to various benzoic acids with different functional groups. mdpi.com This approach offers a direct condensation of the benzoic acid with methanol (B129727). mdpi.com

Analogue Starting Material Key Reagents Yield (%) Reference
Methyl 4-methylbenzoatep-Toluic acidMethanol, Zr/Ti solid acid>95 mdpi.com
Methyl 4-chlorobenzoate4-Chlorobenzoic acidMethanol, Zr/Ti solid acid>95 mdpi.com
Methyl 4-formylbenzoate4-CarboxybenzaldehydePotassium carbonate, Methyl salicylate89 chemicalbook.com
Ethyl 4-amino-3-methylbenzoateEthyl 4-amino-3-(methylthiomethyl)benzoateRaney nickel, EthanolNot specified orgsyn.org

Modifications of the Oxobutyl Side Chain

The oxobutyl side chain is a key site for modifications, allowing for changes in chain length, the introduction of stereochemistry, and the incorporation of different atoms.

Chain Homologation: The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. alfa-chemistry.comlibretexts.org This process involves the conversion of a carboxylic acid to its next higher homologue. libretexts.org While not directly applied to this compound in the literature found, the corresponding carboxylic acid, 4-(3-oxobutyl)benzoic acid, could be subjected to this reaction sequence. The process begins with the formation of an acid chloride, followed by reaction with diazomethane to yield a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver(I) salts, in the presence of water would yield the homologated carboxylic acid, 4-(4-oxopentyl)benzoic acid. alfa-chemistry.comlibretexts.org

Chain Shortening: The shortening of a carbon chain can be achieved through various oxidative cleavage methods. For instance, the Ruff degradation and the Wohl degradation are classical methods for shortening the carbon chain of aldose sugars, which involves the oxidation of an aldehyde to a carboxylic acid followed by decarboxylation. libretexts.orgmasterorganicchemistry.comlibretexts.org A similar principle could be applied to the oxobutyl side chain of this compound. For example, oxidation of the ketone to an ester (e.g., via Baeyer-Villiger oxidation) followed by hydrolysis and further degradation could lead to a shorter chain.

The prochiral ketone of the oxobutyl side chain is an ideal target for asymmetric reduction to introduce a chiral center, yielding optically active secondary alcohols. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective method for such transformations. For example, various alcohol dehydrogenases (ADHs) have been employed for the asymmetric reduction of prochiral ketones, including 4-aryl-2-butanones, to produce enantiopure secondary alcohols. nih.gov

The asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high stereochemical selectivity using a newly isolated strain of Pichia jadinii. ambeed.com This demonstrates the potential for microbial reduction of the ketone in the oxobutyl side chain of this compound to produce the corresponding chiral (R)- or (S)-alcohol.

Substrate Biocatalyst Product Enantiomeric Excess (e.e.) Reference
4-hydroxy-2-butanonePichia jadinii HBY61(R)-1,3-butanediol100% ambeed.com
4-hydroxy-2-butanoneCarbonyl reductase (PFODH)(R)-1,3-butanediol>99% prepchem.com
4-hydroxy-2-butanoneCarbonyl reductase (CpSADH)(S)-1,3-butanediol>99% prepchem.com

The introduction of heteroatoms such as halogens, nitrogen, or sulfur into the oxobutyl side chain can significantly alter the chemical properties of the molecule.

Halogenation: The side chain of this compound can be halogenated at the α-position to the ketone. For example, the intermediate methyl 4-(4-oxobutyl)benzoate undergoes bromination with N-bromosuccinimide (NBS) under radical initiation to achieve selective bromination. wikipedia.org

Nitrogen Incorporation: The ketone can be converted to an oxime, which can then be reduced to an amine, thereby introducing a nitrogen atom. For example, methyl 4-formylbenzoate can be converted to its oxime with hydroxylamine, and subsequent catalytic hydrogenation can yield methyl 4-(aminomethyl)benzoate. google.com A similar strategy could be applied to the ketone of this compound to produce methyl 4-(3-aminobutyl)benzoate.

Sulfur Incorporation: Sulfur can be introduced into the side chain through various methods. For instance, a Pummerer rearrangement of a sulfoxide derived from a thioether could be a potential route. The synthesis of methyl 4-(3-chloropropylthio)benzoate has been reported, which involves the reaction of bis(4-methoxycarbonylphenyl)disulfide with sodium borohydride (B1222165) followed by reaction with 1-bromo-3-chloropropane. prepchem.com This demonstrates a method for attaching a sulfur-containing side chain to the benzoate ring.

Functionalization of the Benzoate Ring System

Nitration: Aromatic nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Given the directing effects of the substituents on this compound, nitration would be expected to occur at the positions meta to the ester group and ortho to the oxobutyl group.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. researchgate.netresearchgate.net This reaction is generally deactivated by the electron-withdrawing ester group.

Reaction Reagents Electrophile Expected Position of Substitution
NitrationHNO₃, H₂SO₄NO₂⁺meta to -COOCH₃, ortho to side chain
SulfonationSO₃, H₂SO₄HSO₃⁺meta to -COOCH₃, ortho to side chain
HalogenationBr₂, FeBr₃Br⁺meta to -COOCH₃, ortho to side chain
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺meta to -COOCH₃, ortho to side chain

Development of Complex Organic Scaffolds and Ligands

The 1,4-dicarbonyl-like nature of the 3-oxobutyl side chain makes this compound a valuable precursor for the synthesis of various heterocyclic scaffolds.

Paal-Knorr Synthesis: This reaction is a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net By reacting this compound with an acid catalyst, a furan ring can be formed. wikipedia.orgorganic-chemistry.org In the presence of a primary amine or ammonia, a pyrrole is obtained. organic-chemistry.org With a sulfurizing agent like Lawesson's reagent, a thiophene can be synthesized. researchgate.net

Hantzsch Pyridine Synthesis: This is a multi-component reaction that can produce dihydropyridines and pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.orgnih.gov The reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org The 3-oxobutyl group can act as a β-keto ester equivalent in such reactions, allowing for the construction of pyridine rings.

The synthesis of benzo[f]quinoline and its derivatives has been achieved through various methods, including cyclization reactions, showcasing the potential for building complex fused-ring systems from appropriately functionalized precursors. libretexts.orggoogle.com

Heterocyclic Scaffold Key Reaction Reactants with this compound
FuranPaal-Knorr Furan SynthesisAcid catalyst (e.g., H₂SO₄)
PyrrolePaal-Knorr Pyrrole SynthesisPrimary amine (R-NH₂) or Ammonia (NH₃)
ThiophenePaal-Knorr Thiophene SynthesisSulfurizing agent (e.g., Lawesson's reagent)
PyridineHantzsch Pyridine SynthesisAldehyde, Ammonia/Ammonium acetate (B1210297)
PyrazoleCondensationHydrazine (H₂N-NH₂)
PyridazineCondensationHydrazine (H₂N-NH₂)

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

A significant analogue in these studies is Methyl 4-(3-bromo-4-oxobutyl)benzoate. The introduction of a bromine atom at the C3 position of the butyl chain dramatically alters the molecule's electrophilic reactivity. This modification makes the carbon atom alpha to the carbonyl group more susceptible to nucleophilic attack, a key feature exploited in various synthetic pathways. For instance, this enhanced reactivity is utilized in the synthesis of Pemetrexed, an antifolate chemotherapy drug, where Methyl 4-(3-bromo-4-oxobutyl)benzoate serves as a key intermediate. veeprho.com The bromine atom acts as a good leaving group, facilitating cyclization reactions to form heterocyclic structures. In contrast, the parent compound, this compound, lacking the bromine atom, exhibits reduced electrophilic reactivity at the C3 position.

Another point of comparison is with Methyl 4-(4-oxobutyl)benzoate, a closely related precursor. The primary structural difference is the position of the oxo group. In this compound, the ketone is at the C3 position, making the adjacent methylene (B1212753) group (C2) susceptible to enolization and subsequent reactions. In Methyl 4-(4-oxobutyl)benzoate, the ketone is at the C4 position, which influences the types of cyclization reactions it can undergo. This seemingly minor shift has significant implications for the types of heterocyclic systems that can be synthesized from each precursor.

Further derivatization has led to more complex analogues, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate. In this analogue, the oxobutyl chain is replaced by a significantly larger and more functionalized piperazine and quinoline moiety. This structural elaboration introduces functionalities that can participate in hydrogen bonding and pi-stacking interactions, which are crucial for binding to biological targets. Such modifications, however, also lead to a decrease in solubility in non-polar solvents.

The following tables summarize the key structural differences and their impact on the reactivity and properties of these analogues.

Compound NameCAS NumberMolecular FormulaKey Structural Differences from this compoundImpact on Reactivity and Properties
This compound74248-99-0C₁₂H₁₄O₃-Baseline for comparison. Used in cyclization reactions to form heterocycles.
Methyl 4-(3-bromo-4-oxobutyl)benzoate155405-79-1C₁₂H₁₃BrO₃Addition of a bromine atom at the C3 position.Increased electrophilic reactivity at C3, facilitating nucleophilic substitution and utility in cross-coupling reactions.
Methyl 4-(4-oxobutyl)benzoate106200-41-3C₁₂H₁₄O₃Ketone group at the C4 position instead of C3.Serves as a precursor in drug development, for instance in prodrug synthesis.
Methyl 4-bromo-3-methylbenzoate148547-19-7C₉H₉BrO₂Bromine at C4 and a methyl group at C3 on the aromatic ring.Altered electronic density on the aromatic ring, favoring electrophilic aromatic substitution.
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoateNot AvailableC₂₉H₂₅N₃O₃Replacement of the oxobutyl chain with a quinoline-piperazine moiety.Enhanced hydrogen-bonding capacity and increased steric bulk, with improved binding to biological targets but lower solubility in non-polar solvents.
Compound NameMolecular Weight ( g/mol )Key Research Findings
This compound206.24Utilized in synthesizing β-keto ester derivatives through aldol (B89426) condensations.
Methyl 4-(3-bromo-4-oxobutyl)benzoate285.13A key intermediate in the synthesis of Pemetrexed. veeprho.com Undergoes various reactions including substitution, reduction, and oxidation.
Methyl 4-(4-oxobutyl)benzoate206.24The ester group can be hydrolyzed in vivo to release 4-(4-oxobutyl)benzoic acid, a potential anti-inflammatory agent.
Methyl 4-bromo-3-methylbenzoate229.06Exhibits a higher melting point due to increased crystallinity from the methyl group.
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate479.55Derivatives have shown moderate to high inhibitory activity against cancer cell lines in preliminary assays.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of "Methyl 4-(3-oxobutyl)benzoate" and its reaction intermediates, allowing for the unequivocal confirmation of their elemental composition. In a typical HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high accuracy.

For "this compound" (molecular formula C₁₂H₁₄O₃), the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS can distinguish this from other ions with the same nominal mass, providing a high degree of confidence in the compound's identity.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

α-cleavage: Breakage of the bond adjacent to the keto-carbonyl group, leading to the formation of an acylium ion.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-bond.

Cleavage of the ester group: Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the butyl side chain.

Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment IonFragmentation Pathway
206[C₁₂H₁₄O₃]⁺Molecular Ion
191[M - CH₃]⁺Loss of a methyl radical
175[M - OCH₃]⁺Loss of a methoxy radical
149[C₈H₅O₃]⁺Fragment from cleavage of the butyl chain
135[C₈H₇O₂]⁺Loss of the oxobutyl side chain
103[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺Acetyl cation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the connectivity of atoms within "this compound".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected signals for "this compound" would include:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methyl ketone protons (-COCH₃).

Two triplets for the methylene (B1212753) protons of the butyl chain (-CH₂-CH₂-).

Two doublets in the aromatic region for the para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. For "this compound", distinct signals are expected for the carbonyl carbons of the ester and ketone, the aromatic carbons, the methylene carbons, and the methyl carbons. Spectral data for related methyl benzoate (B1203000) compounds can be used to predict the chemical shifts. rsc.orghmdb.ca

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound", COSY would show correlations between the adjacent methylene protons in the butyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methyl ester protons and the ester carbonyl carbon, and between the aromatic protons and the carbons of the butyl chain. sdsu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-COOCH₃~3.9 (s, 3H)~52Ester C=O
-COCH₃~2.1 (s, 3H)~30Ketone C=O
-CH₂- (adjacent to ring)~2.9 (t, 2H)~35Aromatic C1, Aromatic C2/C6
-CH₂- (adjacent to ketone)~2.7 (t, 2H)~45Ketone C=O, -COCH₃
Aromatic C1-~145-CH₂- (adjacent to ring)
Aromatic C2/C6~7.2 (d, 2H)~128-CH₂- (adjacent to ring), Aromatic C4
Aromatic C3/C5~7.9 (d, 2H)~130Ester C=O, Aromatic C1
Aromatic C4-~129Aromatic C2/C6
Ester C=O-~167-COOCH₃, Aromatic C3/C5
Ketone C=O-~208-COCH₃, -CH₂- (adjacent to ketone)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of "this compound" is expected to show characteristic absorption bands for:

C=O stretching (ester): A strong band around 1720 cm⁻¹.

C=O stretching (ketone): A strong band around 1710 cm⁻¹.

C-O stretching (ester): Bands in the region of 1300-1000 cm⁻¹.

C-H stretching (aromatic): Bands just above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of "this compound" would complement the IR spectrum, with strong signals expected for the aromatic ring vibrations and the C=O stretching modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000
Aliphatic C-HStretching3000-28503000-2850
Ester C=OStretching~1720~1720
Ketone C=OStretching~1710~1710
Aromatic C=CStretching1600-14501600-1450
Ester C-OStretching1300-1000-

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for "this compound" itself has not been reported in the searched literature, the technique has been successfully applied to derivatives of this compound.

For example, the crystal structure of a related compound, methyl 4-(3-chloropropoxy)benzoate, has been determined. nih.gov This analysis provides precise bond lengths, bond angles, and conformational information about the molecule in the solid state. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Should a suitable single crystal of "this compound" or one of its derivatives be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and stereochemistry, if applicable.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, UPLC)

Chromatographic techniques are fundamental for separating the components of a mixture and are widely used to assess the purity of "this compound" and to monitor the progress of reactions in which it is involved.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. rjptonline.org "this compound" is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information. GC-MS is particularly useful for identifying and quantifying impurities in a sample. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used to analyze a wide range of compounds, including those that are not suitable for GC analysis. lcms.cz The sample is dissolved in a solvent and separated based on its interactions with the stationary phase of the LC column. The separated components are then detected by a mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution version of LC that offers faster analysis times and better separation efficiency. semanticscholar.org LC-MS and UPLC are valuable for monitoring the conversion of starting materials to products in real-time and for the analysis of complex reaction mixtures. lcms.czsemanticscholar.org

Computational and Theoretical Studies of Methyl 4 3 Oxobutyl Benzoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For Methyl 4-(3-oxobutyl)benzoate, DFT calculations could be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic properties derived from DFT calculations can be used to predict the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding its susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researcher.life Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic interactions. In molecules with similar functional groups, the negative potential sites are typically located around electronegative atoms like oxygen, while positive potentials are found near hydrogen atoms. researcher.life

Table 1: Illustrative Electronic Parameters for this compound Calculated by DFT

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound. By simulating the movement of atoms over time, MD can explore the potential energy surface of the molecule and identify its most stable conformations.

For a molecule with a flexible butyl chain like this compound, MD simulations would be particularly useful in determining the preferred spatial arrangement of the oxobutyl group relative to the benzoate (B1203000) ring. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The simulations can be performed in various solvents to assess the impact of the environment on the conformational preferences.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%)
1 (Extended)180°0.065
2 (Gauche)60°1.230
3 (Eclipsed)5.05

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For example, the synthesis of this compound could potentially involve a Friedel-Crafts acylation. sigmaaldrich.com Computational studies could model this reaction to elucidate the precise mechanism, including the role of the Lewis acid catalyst and the structure of the acylium ion intermediate. sigmaaldrich.com The characterization of the transition state geometry and its associated vibrational frequencies confirms it as a true first-order saddle point on the potential energy surface.

Table 3: Hypothetical Activation Energies for a Key Step in a Reaction Involving this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic attack0.015.215.2

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions can be a powerful aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts with good accuracy. nih.gov For IR spectroscopy, DFT calculations can provide the vibrational frequencies and their corresponding intensities, which can be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data due to the approximations inherent in the theoretical methods. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
13C NMR (C=O, ketone)208.5 ppm207.9 ppm
13C NMR (C=O, ester)166.2 ppm165.8 ppm
IR (C=O stretch, ketone)1725 cm-11718 cm-1
IR (C=O stretch, ester)1735 cm-11728 cm-1

In Silico Design and Virtual Screening of Novel Analogues

In silico methods play a crucial role in modern drug discovery and materials science. Starting from the structure of this compound, computational tools can be used to design novel analogues with potentially improved properties. Virtual screening techniques can then be employed to evaluate a large library of these designed compounds for their predicted activity against a specific biological target or for desired material properties. researchgate.net

This process typically involves creating a 3D model of the target receptor and then using molecular docking programs to predict the binding affinity and orientation of the designed analogues within the active site. biointerfaceresearch.com Compounds with high predicted binding affinities can then be prioritized for synthesis and experimental testing, significantly accelerating the discovery process. researchgate.net

Table 5: Exemplary Workflow for In Silico Design and Virtual Screening of this compound Analogues

StepDescriptionComputational Tools
1. Lead IdentificationThis compound is selected as the starting point.Chemical databases
2. Analogue GenerationModifications are made to the lead structure to create a virtual library.Molecular modeling software
3. Target PreparationA 3D structure of the biological target is obtained or modeled.Protein Data Bank, Homology modeling
4. Molecular DockingThe virtual library is docked into the target's active site.AutoDock, Glide, GOLD
5. Scoring and RankingCompounds are ranked based on their predicted binding affinity.Scoring functions within docking software
6. Hit SelectionTop-ranking compounds are selected for further investigation.Visual inspection and analysis

Applications of Methyl 4 3 Oxobutyl Benzoate As a Building Block or Intermediate

Intermediate in the Synthesis of Pharmaceutical Precursors

The molecular architecture of Methyl 4-(3-oxobutyl)benzoate makes it a useful intermediate in the development of pharmaceutical compounds. Its functional groups serve as reactive handles for constructing larger, more complex molecular scaffolds common in medicinal chemistry.

Research has shown its utility in cyclization reactions to create heterocyclic systems, which are core structures in many therapeutic agents. For instance, it can be used to synthesize chromenones, a class of compounds investigated for a wide range of biological activities. Furthermore, the ketone functionality allows it to participate in reactions such as aldol (B89426) condensations, which are fundamental for forming carbon-carbon bonds and building molecular complexity. Through these reactions, it serves as a precursor for β-keto ester derivatives, which are key structural motifs in various biologically active molecules. While its brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is a well-documented intermediate in the synthesis of the antifolate chemotherapy drug Pemetrexed, the parent compound serves as a foundational element for accessing such critical precursors. cymitquimica.com

A summary of its role in synthesizing pharmaceutical precursors is detailed below:

Reaction TypeResulting Structure/MotifRelevance in Pharmaceuticals
Cyclization ReactionsHeterocycles (e.g., Chromenones)Core component of many drug molecules with diverse biological activities.
Aldol Condensationsβ-Keto Ester DerivativesImportant structural units in various complex pharmaceutical scaffolds.

Building Block in Agrochemical Synthesis

In the field of agrochemical research, this compound primarily serves as a precursor to other, more reactive intermediates. The development of new herbicides, fungicides, and insecticides often requires specialized building blocks. The brominated analog of this compound, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is noted for its use as an intermediate in the synthesis of agrochemicals. Therefore, this compound is a key starting material for producing these halogenated intermediates, which are then used in the subsequent assembly of the final active agrochemical products.

Precursor in Materials Science and Polymer Chemistry

The distinct functional groups of this compound lend it potential for applications in materials science and polymer chemistry. The methyl ester group can undergo hydrolysis or transesterification, making the molecule a candidate for incorporation into polyesters or other condensation polymers. The stability of the ester group is a favorable property for polymer synthesis.

Furthermore, related chemical structures have been utilized in the synthesis of specialized ligands for creating metal-organic frameworks (MOFs). MOFs are a class of porous materials with high potential in gas storage, separation, and catalysis. The structural framework of this compound makes it a plausible candidate for designing new organic linkers for novel MOFs. The ketone group also offers a site for post-synthesis modification, where the properties of a material or polymer could be fine-tuned after its initial formation.

Use in Natural Product Synthesis and Analogues

Natural products and their synthetic analogues are a cornerstone of drug discovery and chemical biology. The synthesis of these often complex molecules relies on a toolbox of reliable chemical reactions and versatile building blocks. This compound, with its capacity to undergo key carbon-carbon bond-forming reactions like the aldol condensation, is a valuable tool for this purpose.

Strategies for the synthesis of natural product analogues often involve modifying a core scaffold at various stages of a synthetic route to produce new compounds with potentially improved biological activity. researchgate.net The structure of this compound provides a simple aromatic core and a reactive side chain that can be elaborated into more complex structures found in certain classes of natural products. Its role is to provide a reliable starting point for building key fragments that are later assembled into the final natural product or its analogue.

Role in Advanced Organic Synthesis of Complex Molecules

The primary value of this compound in advanced organic synthesis lies in its versatility as a bifunctional building block. Synthetic chemists can selectively target either the ketone or the ester group to achieve desired molecular transformations, allowing for the stepwise construction of complex target molecules.

The compound's utility is highlighted by its participation in key synthetic transformations:

Ketone-based reactions: The ketone is a site for nucleophilic additions, reductions to form alcohols, and enolate formation for subsequent alkylation or condensation reactions.

Ester-based reactions: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents.

Aromatic ring reactions: The benzene (B151609) ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups.

This multifunctionality allows chemists to design efficient and convergent synthetic routes. For example, the side chain can be elaborated first, followed by modifications to the ester or the aromatic ring, or vice versa. This strategic flexibility is crucial in the multi-step synthesis of intricate molecules like pharmaceuticals, natural products, and functional materials.

Environmental Fate and Biotransformation Studies Non Human Focus

Microbial Degradation Pathways and Metabolite Identification

While specific studies on the microbial degradation of Methyl 4-(3-oxobutyl)benzoate have not been identified, a putative metabolic pathway can be proposed based on established biochemical reactions for aromatic esters and ketones. The degradation is likely initiated by two primary routes: hydrolysis of the ester linkage or modification of the 3-oxobutyl side chain.

A plausible initial step is the enzymatic hydrolysis of the methyl ester by microbial esterases, yielding methanol (B129727) and 4-(3-oxobutyl)benzoic acid . This acid would then be a central intermediate for further degradation. The aromatic ring of 4-(3-oxobutyl)benzoic acid is expected to be degraded through pathways analogous to those for benzoate (B1203000), which are well-documented in various microorganisms. researchgate.netnih.gov These pathways typically converge on the formation of catechol or protocatechuate, which then undergoes ring cleavage. researchgate.net

Concurrently, the 3-oxobutyl side chain is susceptible to microbial metabolism. The ketone group can be reduced by microbial reductases to form Methyl 4-(3-hydroxybutyl)benzoate . This alcohol could then undergo further oxidation. Alternatively, the butanone moiety can be a target for carboxylation by some bacteria, a known pathway in ketone metabolism. asm.org

The complete mineralization of this compound would involve the breakdown of the aromatic ring and the side chain, ultimately producing carbon dioxide and water. A variety of bacteria, particularly from genera like Pseudomonas and Rhodococcus, are known for their ability to degrade aromatic compounds and could potentially metabolize this compound. researchgate.netoup.com

Table 1: Postulated Microbial Metabolites of this compound

Metabolite Name Chemical Structure Potential Formation Pathway
4-(3-oxobutyl)benzoic acid HOOC-C₆H₄-CH₂CH₂C(O)CH₃ Hydrolysis of the methyl ester
Methanol CH₃OH Hydrolysis of the methyl ester
Methyl 4-(3-hydroxybutyl)benzoate CH₃OOC-C₆H₄-CH₂CH₂(CHOH)CH₃ Reduction of the ketone group
4-(3-hydroxybutyl)benzoic acid HOOC-C₆H₄-CH₂CH₂(CHOH)CH₃ Reduction of the ketone and hydrolysis of the ester
Catechol C₆H₄(OH)₂ Aromatic ring oxidation of the benzoic acid intermediate

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Hydrolysis: The ester functional group in this compound is susceptible to abiotic hydrolysis, a reaction that is influenced by pH. This process would result in the formation of 4-(3-oxobutyl)benzoic acid and methanol. The rate of hydrolysis for methyl esters of substituted benzoic acids is dependent on the nature and position of the substituents on the aromatic ring. chegg.comchegg.com Generally, electron-withdrawing groups can increase the rate of hydrolysis. While the 3-oxobutyl group is not a strong electron-withdrawing group, its presence will influence the electronic properties of the benzoate ring and thus the rate of hydrolysis. Studies on similar substituted methyl benzoates have shown that hydrolysis rates can vary significantly with changes in pH and the electronic effects of the substituents. nih.govresearchgate.netsemanticscholar.org

Photolysis: this compound contains two chromophores: the substituted benzene (B151609) ring and the carbonyl group. These structural features suggest that the compound may undergo photochemical degradation in the presence of sunlight. Aromatic compounds can be degraded through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing species present in the environment, such as humic substances. nih.govacs.org The photolytic degradation of aromatic ketones can lead to the formation of various products, including alcohols, aldehydes, and quinones, through complex radical-mediated reactions. researchgate.net The presence of both an aromatic ring and a ketone functionality could lead to a complex array of photoproducts in aquatic environments. nih.gov

Table 2: Predicted Abiotic Degradation of this compound

Degradation Process Primary Products Influencing Factors
Hydrolysis 4-(3-oxobutyl)benzoic acid, Methanol pH, Temperature

Environmental Persistence and Distribution Studies (Non-Toxicological)

The environmental persistence of a chemical is determined by the interplay of its susceptibility to biodegradation and abiotic degradation processes. nih.gov Given the absence of specific experimental data for this compound, its persistence can only be estimated.

The presence of biodegradable functional groups, namely the methyl ester and the alkyl ketone chain, suggests that this compound is likely to be susceptible to microbial degradation. The rate of this degradation would depend on various environmental factors such as the microbial population present, temperature, and nutrient availability.

Abiotic degradation, particularly hydrolysis of the ester group, will also contribute to its removal from the environment, with the rate being pH-dependent. Photolysis in sunlit surface waters could be another significant removal mechanism.

The distribution of this compound in the environment will be governed by its physicochemical properties. While specific data is not available, its structure suggests it would have moderate water solubility and a potential to partition to organic matter in soil and sediment.

Future Research Directions and Unexplored Avenues

Development of Highly Stereoselective Synthetic Methods

The presence of a ketone in the butyl chain of methyl 4-(3-oxobutyl)benzoate introduces the potential for a stereocenter upon reduction of the carbonyl group. This opens up avenues for the development of highly stereoselective synthetic methods to control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science. Future research in this area will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate the enantioselective or diastereoselective reduction of the ketone. This would allow for the synthesis of specific stereoisomers of the corresponding alcohol, methyl 4-(3-hydroxybutyl)benzoate.

Substrate-Controlled Synthesis: By introducing a chiral auxiliary to the molecule, it may be possible to direct the stereochemical outcome of subsequent reactions. The auxiliary could then be removed to yield the desired enantiomerically enriched product.

Biocatalysis: Enzymes, such as ketoreductases, offer a highly selective and environmentally friendly approach to the stereoselective reduction of ketones. Screening for or engineering enzymes with high activity and selectivity for this compound could provide an efficient route to chiral building blocks.

Table 1: Potential Stereoselective Synthetic Approaches
MethodDescriptionPotential Advantages
Chiral CatalysisEmployment of chiral metal complexes or organocatalysts to induce stereoselectivity.High enantiomeric excesses, catalytic nature reduces waste.
Substrate-Controlled SynthesisAttachment of a chiral auxiliary to guide the stereochemical outcome of a reaction.Predictable stereochemical control.
BiocatalysisUse of enzymes (e.g., ketoreductases) to perform stereoselective transformations.High selectivity, mild reaction conditions, environmentally benign.

Exploration of Novel Reactivity and Unconventional Transformations

The unique combination of a benzoate (B1203000) ester and a ketone functional group in this compound provides opportunities to explore novel reactivity and unconventional chemical transformations. Future research could investigate:

Intramolecular Cyclizations: The proximity of the ester and ketone functionalities may allow for novel intramolecular reactions to form complex cyclic structures. These could be triggered by various reagents or catalysts, leading to the formation of new heterocyclic or carbocyclic scaffolds.

Domino Reactions: Designing one-pot multi-step reactions, where the initial transformation of one functional group triggers a cascade of subsequent reactions, could provide a highly efficient route to complex molecules from a simple starting material.

Photoredox Catalysis: The use of light-absorbing catalysts to initiate radical-based transformations could unveil new reaction pathways for the functionalization of the aromatic ring or the aliphatic chain of the molecule.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of synthetic routes and novel reactions for this compound, the integration of high-throughput experimentation (HTE) and automation will be crucial. purdue.eduresearchgate.netelsevier.com This approach allows for the rapid screening of a large number of reaction parameters in parallel. purdue.edu

Key areas for integration include:

Reaction Condition Screening: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to identify optimal conditions for known transformations or to discover new reactions. researchgate.net

Library Synthesis: Automated synthesis platforms can be employed to generate libraries of derivatives of this compound by reacting it with a diverse set of building blocks. This would be valuable for structure-activity relationship studies in drug discovery.

Data-Driven Optimization: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions, thereby accelerating the optimization process. elsevier.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. For this compound, these methods can be applied to:

Reaction Mechanism Elucidation: Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways and transition states, providing insights into the mechanisms of known and potential new reactions.

Prediction of Properties: Computational models can be used to predict various physicochemical properties of the molecule and its derivatives, such as solubility, reactivity, and spectral characteristics. This can guide experimental design and reduce the need for trial-and-error experimentation.

Virtual Screening: In the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of derivatives of this compound to biological targets, helping to prioritize compounds for synthesis and testing.

Sustainable and Circular Economy Approaches in Synthesis

Future synthetic strategies for this compound will increasingly focus on sustainability and the principles of a circular economy. This involves:

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based raw materials instead of petroleum-derived feedstocks.

Green Solvents and Catalysts: Employing environmentally benign solvents, such as water or ionic liquids, and developing recyclable catalysts to minimize waste and environmental impact. evergreensinochem.com For instance, solid acid catalysts are being developed as a recoverable alternative to traditional acids in ester synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts.

Circular Synthesis: Exploring methods to recycle and reuse waste streams from the synthesis process, moving towards a more circular chemical manufacturing model.

Q & A

Q. What are the key physicochemical properties of Methyl 4-(3-oxobutyl)benzoate relevant to experimental design?

The compound’s physicochemical properties are critical for solvent selection, reaction optimization, and purification. Key experimental data include:

PropertyValueMethod/Source
Molecular FormulaC₁₂H₁₄O₃Computed from structure
Boiling Point297.03°C at 760 mmHgExperimental determination
Density1.105 g/cm³Experimental determination
LogP (Partition Coeff.)1.604Calculated
Refractive Index1.514Experimental determination

These properties guide decisions in distillation, crystallization, and chromatographic separation. For example, the moderate LogP suggests solubility in semi-polar solvents like ethyl acetate, which is optimal for extraction .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A two-step synthesis is typical:

Esterification : React 4-(3-oxobutyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol .

Key analytical validation includes monitoring by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirming the ester carbonyl stretch at ~1720 cm⁻¹ via FT-IR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • NMR :
    • ¹H NMR: Look for the methyl ester singlet (~3.9 ppm) and α-ketone proton resonance (~2.5–2.7 ppm).
    • ¹³C NMR: Confirm the ester carbonyl (~167 ppm) and ketone carbonyl (~208 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures, leveraging high-resolution data (R-factor < 5%) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 206.1 .

Advanced Research Questions

Q. How does the keto-enol tautomerism of the 3-oxobutyl group influence the reactivity of this compound in nucleophilic reactions?

The 3-oxobutyl group exhibits keto-enol tautomerism, which can activate the β-carbon for nucleophilic attacks (e.g., Michael additions). Key considerations:

  • Equilibrium Control : In polar aprotic solvents (e.g., DMSO), the enol form is stabilized, enhancing reactivity toward electrophiles.
  • Acid/Base Catalysis : Trace acid (e.g., AcOH) shifts equilibrium toward the keto form, while base (e.g., NaOEt) promotes enolate formation, accelerating conjugate additions .

Example Application : In heterocyclic synthesis, the enolate reacts with hydrazines to form pyrazoline derivatives, confirmed by ¹H NMR loss of the α-ketone proton .

Q. What computational approaches are recommended to model the electronic properties of this compound for reaction mechanism studies?

  • DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics : Simulate solvent effects on tautomer equilibrium using explicit solvent models (e.g., water, ethanol) in Gaussian 16 .
  • PubChem Data : Cross-validate computed properties (e.g., dipole moment, polar surface area) with experimental data .

Case Study : DFT studies on similar benzoate esters show that electron-withdrawing groups reduce HOMO energy, correlating with reduced nucleophilic reactivity .

Q. How should researchers address discrepancies in spectroscopic data during characterization of this compound derivatives?

Stepwise Protocol :

Verify Purity : Re-run HPLC (C18 column, MeOH:H₂O = 70:30) to check for impurities.

Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 50°C in DMSO-d₆ .

Crystallographic Validation : If NMR ambiguity persists, grow single crystals and refine using SHELXL. For example, a distorted dihedral angle between the ketone and ester groups might explain unexpected NOE correlations .

Example : A ¹³C NMR discrepancy at ~208 ppm (ketone) could indicate partial oxidation; repeat synthesis under inert atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.